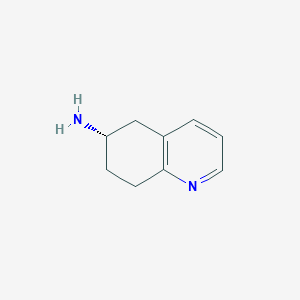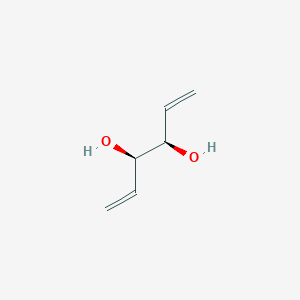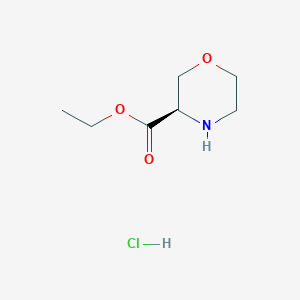
(S)-5,6,7,8-Tetrahydroquinolin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-5,6,7,8-Tetrahydroquinolin-6-amine is a chiral amine derivative of tetrahydroquinoline. This compound is of significant interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both an amine group and a tetrahydroquinoline structure makes it a versatile intermediate in the synthesis of various biologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (S)-5,6,7,8-Tetrahydroquinolin-6-amine typically involves the reduction of quinoline derivatives. One common method is the catalytic hydrogenation of 6-nitroquinoline, followed by chiral resolution to obtain the (S)-enantiomer. The reaction conditions often include the use of palladium or platinum catalysts under hydrogen gas at elevated pressures and temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow hydrogenation processes to enhance efficiency and yield. The use of chiral catalysts or chiral auxiliaries can also be employed to ensure the selective production of the desired enantiomer.
化学反応の分析
Types of Reactions: (S)-5,6,7,8-Tetrahydroquinolin-6-amine can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: Further reduction can lead to the formation of fully saturated amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, sulfonamides, or ureas.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Reagents like acyl chlorides, sulfonyl chlorides, or isocyanates under mild to moderate conditions.
Major Products Formed:
Oxidation: Imines, nitriles.
Reduction: Saturated amines.
Substitution: Amides, sulfonamides, ureas.
科学的研究の応用
(S)-5,6,7,8-Tetrahydroquinolin-6-amine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Medicine: Explored for its potential in drug development, particularly in the synthesis of compounds with anticancer, antiviral, or antibacterial properties.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
作用機序
The mechanism of action of (S)-5,6,7,8-Tetrahydroquinolin-6-amine largely depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific enzymes or receptors. The molecular targets and pathways involved can vary, but often include interactions with proteins or nucleic acids, leading to modulation of biological processes.
類似化合物との比較
5,6,7,8-Tetrahydroquinoline: Lacks the amine group, making it less versatile in certain reactions.
6-Aminoquinoline: Contains an aromatic ring, differing in reactivity and applications.
1,2,3,4-Tetrahydroquinoline: Another tetrahydroquinoline derivative with different substitution patterns.
Uniqueness: (S)-5,6,7,8-Tetrahydroquinolin-6-amine is unique due to its chiral nature and the presence of both an amine group and a tetrahydroquinoline structure. This combination allows for a wide range of chemical transformations and applications, particularly in the synthesis of chiral drugs and complex organic molecules.
特性
分子式 |
C9H12N2 |
|---|---|
分子量 |
148.20 g/mol |
IUPAC名 |
(6S)-5,6,7,8-tetrahydroquinolin-6-amine |
InChI |
InChI=1S/C9H12N2/c10-8-3-4-9-7(6-8)2-1-5-11-9/h1-2,5,8H,3-4,6,10H2/t8-/m0/s1 |
InChIキー |
FHNCLWIIGMLHNP-QMMMGPOBSA-N |
異性体SMILES |
C1CC2=C(C[C@H]1N)C=CC=N2 |
正規SMILES |
C1CC2=C(CC1N)C=CC=N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Oxa-1,7,8-triazaspiro[4.4]nonane](/img/structure/B11924139.png)
![5-[(dimethylamino)methyl]-1H-pyrazol-3-amine](/img/structure/B11924145.png)


![2-Methyl-6,7-dihydro-3H-pyrrolo[2,3-d]pyrimidin-4(5H)-one](/img/structure/B11924173.png)
![3H-Pyrazolo[4,3-C]pyridine](/img/structure/B11924181.png)


![5-Methyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B11924196.png)

![5-Methyl-2,3-dihydroimidazo[1,2-a]pyridine](/img/structure/B11924204.png)



